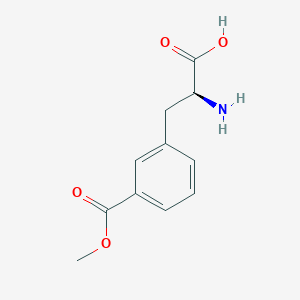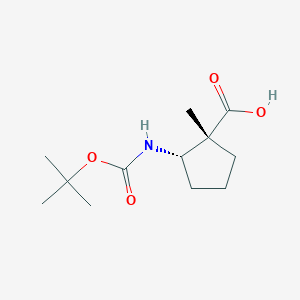
(R)-4(5)-Fluoro-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4(5)-Fluoro-histidine is a fluorinated analog of the amino acid histidine This compound is characterized by the substitution of a fluorine atom at the 4 or 5 position of the imidazole ring of histidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4(5)-Fluoro-histidine typically involves the fluorination of histidine derivatives. One common method is the electrophilic fluorination of protected histidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of ®-4(5)-Fluoro-histidine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and pharmaceutical applications.
Types of Reactions:
Oxidation: ®-4(5)-Fluoro-histidine can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the imidazole ring or the fluorinated carbon, potentially yielding reduced analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted histidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ®-4(5)-Fluoro-histidine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, ®-4(5)-Fluoro-histidine is used to investigate the role of histidine residues in proteins and enzymes. The fluorine atom can act as a probe to study protein-ligand interactions and enzyme mechanisms using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine: ®-4(5)-Fluoro-histidine has potential applications in drug development, particularly in designing enzyme inhibitors and receptor modulators. Its unique properties can enhance the selectivity and potency of pharmaceutical compounds.
Industry: In the industrial sector, ®-4(5)-Fluoro-histidine is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart unique properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of ®-4(5)-Fluoro-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the electronic properties of the imidazole ring, affecting its binding affinity and reactivity. This can lead to altered enzyme activity or receptor modulation, making ®-4(5)-Fluoro-histidine a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
Histidine: The parent compound, histidine, lacks the fluorine atom and has different chemical and biological properties.
4-Fluorohistidine: A similar compound with fluorine specifically at the 4 position.
5-Fluorohistidine: A similar compound with fluorine specifically at the 5 position.
Uniqueness: ®-4(5)-Fluoro-histidine is unique
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBYYLVTJMGAI-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1)C[C@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B8185658.png)






